molecular formula C13H18O B1330539 2',2,2,4'-TETRAMETHYLPROPIOPHENONE CAS No. 7396-99-8

2',2,2,4'-TETRAMETHYLPROPIOPHENONE

Cat. No.: B1330539
CAS No.: 7396-99-8
M. Wt: 190.28 g/mol
InChI Key: MVLBAIKXOSEZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,2,2,4’-Tetramethylpropiophenone is an organic compound with the molecular formula C13H18O. It is also known by its IUPAC name, 1-(2,4-dimethylphenyl)-2,2-dimethyl-1-propanone . This compound is a member of the ketone family and is characterized by its unique structure, which includes a propiophenone backbone with multiple methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2,2,4’-tetramethylpropiophenone typically involves the Friedel-Crafts acylation reactionThe reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of 2’,2,2,4’-tetramethylpropiophenone follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2’,2,2,4’-Tetramethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,2,2,4’-Tetramethylpropiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,2,2,4’-tetramethylpropiophenone involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved often include enzyme-catalyzed transformations, where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

    2,2,3’,4’-Tetramethylpropiophenone: Similar structure but different methyl group positions.

    2,2,2,4’-Tetramethylbutyrophenone: Similar structure with a butyrophenone backbone.

    2,2,2,4’-Tetramethylacetophenone: Similar structure with an acetophenone backbone.

Uniqueness

2’,2,2,4’-Tetramethylpropiophenone is unique due to its specific methyl substitutions on the aromatic ring and the propiophenone backbone. These structural features confer distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBAIKXOSEZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309250
Record name 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7396-99-8
Record name NSC211475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.